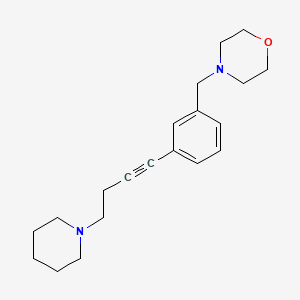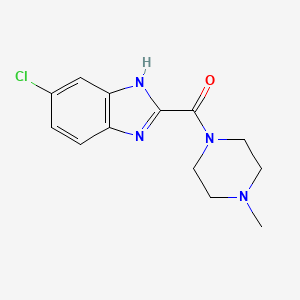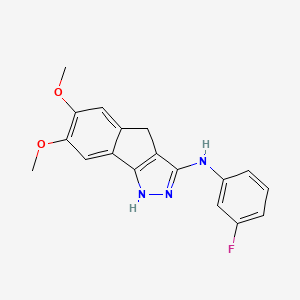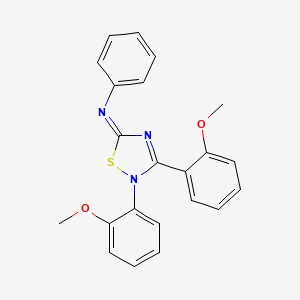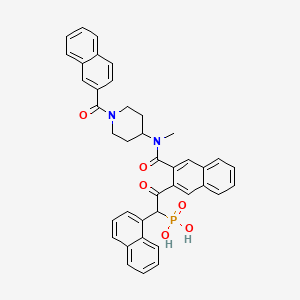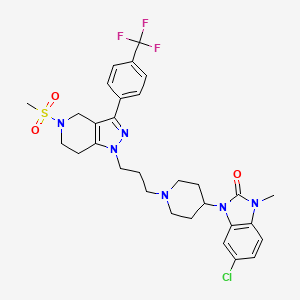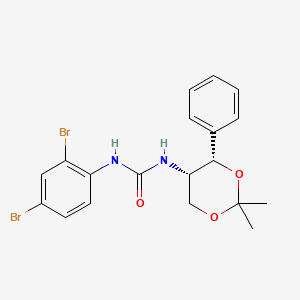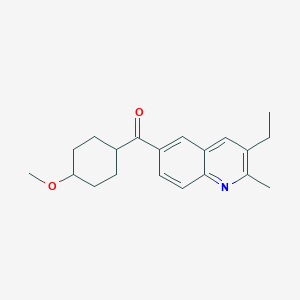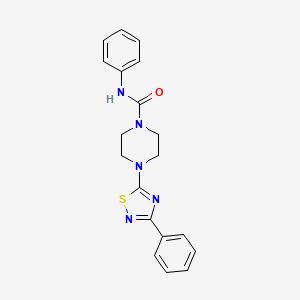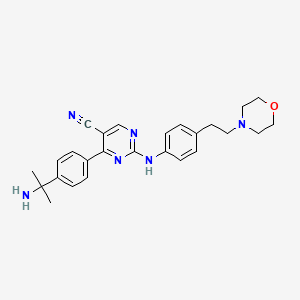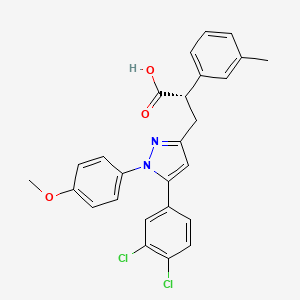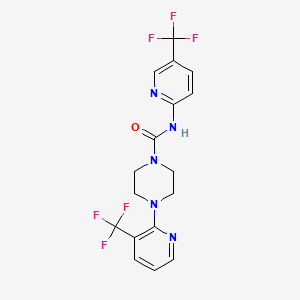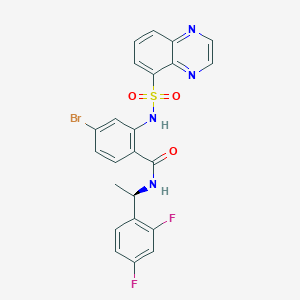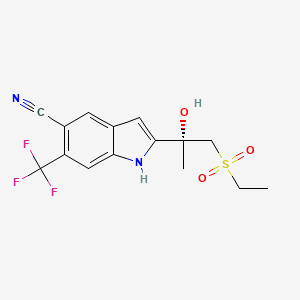![molecular formula C24H26FNO5 B1673067 (2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate CAS No. 1404307-42-1](/img/structure/B1673067.png)
(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate is a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). This compound is primarily used in scientific research for its antihyperglycemic effects, making it a valuable tool in the study of diabetes and related metabolic disorders .
Méthodes De Préparation
The synthesis of (2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound crystallizes in the centrosymmetric space group P2/m, with the asymmetric unit containing two crystallographically independent difluorodiol half-molecules. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of SGLT2 inhibitors.
Biology: Investigated for its effects on glucose metabolism and renal glucose reabsorption.
Medicine: Explored for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of new antihyperglycemic agents.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate involves the inhibition of SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking this transporter, the compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism is particularly beneficial in managing hyperglycemia in diabetic patients .
Comparaison Avec Des Composés Similaires
(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate is unique among SGLT2 inhibitors due to its high potency and selectivity. Similar compounds include:
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action but different chemical structure.
Canagliflozin: Known for its dual inhibition of SGLT1 and SGLT2, providing additional benefits in glucose control.
Empagliflozin: Distinguished by its cardiovascular benefits in addition to glucose-lowering effects.
Propriétés
Numéro CAS |
1404307-42-1 |
|---|---|
Formule moléculaire |
C24H26FNO5 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/2C24H26FNO5.H2O/c2*25-17-2-1-3-18-20(17)16(10-13-4-6-14(7-5-13)15-8-9-15)11-26(18)24-23(30)22(29)21(28)19(12-27)31-24;/h2*1-7,11,15,19,21-24,27-30H,8-10,12H2;1H2/t2*19-,21-,22+,23-,24-;/m11./s1 |
Clé InChI |
PXRGAWZIQZMHTH-PFKOEMKTSA-N |
SMILES |
C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O.C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O.O |
SMILES isomérique |
C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JNJ-39933673; JNJ39933673; JNJ 39933673; JNJ-39933673 hemihydrate; TA 1887; TA-1887. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


